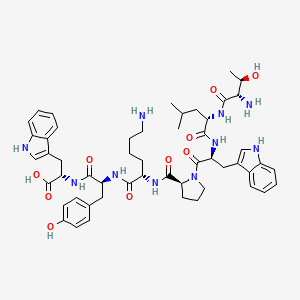

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this peptide allows it to interact with specific molecular targets, making it a valuable tool for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, L-threonine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, L-leucine, is activated and coupled to the deprotected amine group.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-tryptophan, L-proline, L-lysine, L-tyrosine, and L-tryptophan).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Analyse Des Réactions Chimiques

Types of Reactions

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan can undergo various chemical reactions, including:

Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.

Major Products Formed

Oxidation: Oxidized tryptophan and tyrosine derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptide with new functional groups.

Applications De Recherche Scientifique

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in drug development and delivery systems.

Industry: Utilized in the development of biomaterials and nanotechnology.

Mécanisme D'action

The mechanism of action of L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s unique sequence allows it to bind to these targets with high specificity, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

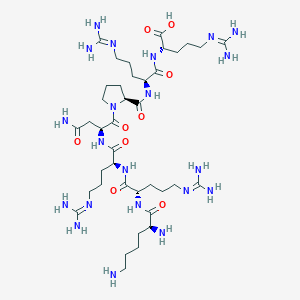

L-Lysyl-L-threonyl-L-threonyl-L-lysyl-L-serine: Another synthetic peptide with a different sequence and properties.

Semaglutide: A polypeptide used for the treatment of type 2 diabetes, containing a linear sequence of 31 amino acids.

Uniqueness

L-Threonyl-L-leucyl-L-tryptophyl-L-prolyl-L-lysyl-L-tyrosyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its ability to interact with specific molecular targets sets it apart from other peptides with different sequences.

Propriétés

Numéro CAS |

915146-80-4 |

|---|---|

Formule moléculaire |

C52H68N10O10 |

Poids moléculaire |

993.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C52H68N10O10/c1-29(2)23-40(59-50(69)45(54)30(3)63)47(66)60-42(25-32-27-55-37-13-6-4-11-35(32)37)51(70)62-22-10-16-44(62)49(68)57-39(15-8-9-21-53)46(65)58-41(24-31-17-19-34(64)20-18-31)48(67)61-43(52(71)72)26-33-28-56-38-14-7-5-12-36(33)38/h4-7,11-14,17-20,27-30,39-45,55-56,63-64H,8-10,15-16,21-26,53-54H2,1-3H3,(H,57,68)(H,58,65)(H,59,69)(H,60,66)(H,61,67)(H,71,72)/t30-,39+,40+,41+,42+,43+,44+,45+/m1/s1 |

Clé InChI |

JIPFLOQXNKPBED-PCMVBLJVSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(C(C)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)

![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)

![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol](/img/structure/B12614061.png)

![Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614080.png)

![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)-](/img/structure/B12614081.png)

![4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B12614093.png)

![9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12614094.png)